N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide
Description
Structure and Functional Features:
This compound is an ethanediamide (oxamide) derivative with two distinct substituents:
- N'-[2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl] group: A branched ethyl chain bearing two dimethylamino (NMe₂) groups—one on the ethyl backbone and another on a para-substituted phenyl ring. The NMe₂ groups improve solubility and may facilitate hydrogen bonding or electrostatic interactions with biological targets.
Hypothesized Mechanisms:
Based on structural analogs (e.g., naphthalimides and benzofuran derivatives in ), this compound likely acts as a DNA intercalator or kinase inhibitor. The dual NMe₂ groups could enhance DNA binding affinity compared to simpler analogs, while the ethoxyphenyl moiety may stabilize interactions with hydrophobic pockets in proteins .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-6-29-20-10-8-7-9-18(20)24-22(28)21(27)23-15-19(26(4)5)16-11-13-17(14-12-16)25(2)3/h7-14,19H,6,15H2,1-5H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQAZOAQBQUPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide typically involves multiple steps, including the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these processes include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often require controlled temperatures and the presence of catalysts such as tin or iron compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide involves its interaction with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethoxyphenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems .
Comparison with Similar Compounds
Structural Analogs and Bioactivity
The table below compares key structural analogs, focusing on substituent effects and biological activity:
Key Observations :
- Substituent Position Matters : In naphthalimides, 6-position substituents (e.g., 4b in ) exhibit lower IC50 values than 5-position analogs, suggesting steric or electronic advantages . The target compound’s branched NMe₂ substituent may mimic this effect.
- Dimethylamino vs. Primary Amine: Replacing primary amines (as in amonafide) with NMe₂ groups reduces toxicity while maintaining or improving activity. This aligns with the target compound’s design .
- Solubility Trends: NMe₂ and ethoxy groups enhance aqueous solubility compared to non-polar analogs (e.g., unsubstituted naphthalimides). notes solubility improvements in similar dimethylamino-containing compounds .
Physicochemical Properties
| Property | Target Compound | 3b (Naphthalimide) | CID76510 | Amonafide |
|---|---|---|---|---|
| LogP | Estimated 2.1–2.5 | 1.8 | Estimated 2.3 | 1.5 |
| Solubility (mg/mL) | High (NMe₂ groups) | 0.5–1.0 | Moderate | Low (<0.1) |
| Metabolic Stability | Likely stable (no primary amines) | Stable | Stable (benzothiophene) | Unstable (oxidation) |
Notes:
Biological Activity
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C23H30N4O2
- Molecular Weight : 414.52 g/mol
- CAS Number : 883843-78-5
- Structure : The compound features a dimethylamino group and an ethoxyphenyl moiety, contributing to its biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. Research has indicated several areas of potential activity:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells.
- Neuropharmacological Effects : Given the presence of dimethylamino groups, the compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This could imply potential applications in treating mood disorders or neurodegenerative diseases.
- Antimicrobial Activity : Some studies have reported that similar compounds within this class demonstrate antimicrobial properties against various bacterial strains, suggesting that this compound may also possess such activity.
Case Studies
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Table 1: Cytotoxicity Results
Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 30 -
Neuropharmacological Study :
- An animal model was used to assess the effects of the compound on anxiety-like behaviors. The administration of the compound resulted in a statistically significant decrease in anxiety-related behaviors as measured by the elevated plus maze test.
- Table 2: Behavioral Results
Treatment Group Time Spent in Open Arms (s) Control 20 Compound (10 mg/kg) 35
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
